Isotachioside

Neuroinflammation Microglia Nitric Oxide

Select Isotachioside when your neuroinflammation or lipid-oxidation research demands a precisely characterized, isomer-specific tool. Unlike its structural isomer tachioside or the tyrosinase inhibitor arbutin, this β-D-glucopyranoside delivers quantifiable potency (IC50 23.9 µM) in LPS-activated BV-2 microglial NO reduction assays. Its well-defined inactivity against tyrosinase (IC50 > 1000 µM) qualifies it as a rigorous negative control for melanogenesis studies. Sourced as a ≥98% pure, identity-confirmed reference standard with a reproducible HPLC retention time (5.6 min) for botanical QC, it provides unmatched analytical reliability. Ensure your research outcomes are specific and reproducible by choosing the only validated Isotachioside available for B2B procurement.

Molecular Formula C13H18O8
Molecular Weight 302.28 g/mol
CAS No. 31427-08-4
Cat. No. B155972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsotachioside
CAS31427-08-4
Molecular FormulaC13H18O8
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C13H18O8/c1-19-8-4-6(15)2-3-7(8)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1
InChIKeyLWEHRPZXRYZMDC-UJPOAAIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Isotachioside (CAS 31427-08-4): Sourcing and Characterization of a Multi-Source Phenolic Glycoside


Isotachioside (methoxyhydroquinone-1-O-β-D-glucopyranoside) is a naturally occurring aromatic glycoside [1]. It is characterized by a 4-hydroxy-2-methoxyphenyl aglycone moiety linked to a β-D-glucopyranosyl residue [2]. This compound has been isolated from diverse botanical sources, including Berchemia racemosa [1], Sarcolobus globosus [3], and Betula schmidtii [4], and is often found alongside its close structural analog, tachioside [5].

Isotachioside (CAS 31427-08-4): Why In-Class Compound Interchangeability is Not Supported by Data


Substituting isotachioside with other phenolic glycosides like arbutin or tachioside based on structural similarity alone is not justified by the available biological data. For example, while isotachioside and tachioside are isomers often co-isolated, their biological profiles differ significantly; isotachioside demonstrates quantifiable anti-inflammatory activity in specific cellular assays [1], whereas arbutin, a structurally related tyrosinase inhibitor, and isotachioside itself show no direct inhibition of this enzyme up to high concentrations [2]. This evidence underscores that even minor structural variations within this class can lead to distinct pharmacological outcomes, making direct substitution risky without specific activity validation.

Isotachioside (CAS 31427-08-4): Quantitative Evidence of Differential Activity and Analytical Distinction


Anti-Inflammatory Activity: Isotachioside vs. Co-Isolated Phenolic Glycosides in Microglial Cells

In a head-to-head comparison of compounds isolated from Betula schmidtii, isotachioside demonstrated the most potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells. Its activity (IC50 = 23.9 µM) was superior to that of three other co-isolated phenolic glycosides tested under identical conditions [1].

Neuroinflammation Microglia Nitric Oxide

Tyrosinase Inhibition: Distinct Lack of Activity for Isotachioside vs. Arbutin

Isotachioside exhibits a clear functional divergence from its structural analog, arbutin, a known tyrosinase inhibitor. While arbutin serves as a benchmark for this activity, isotachioside (designated as compound 1) and a related natural product (2) showed no quantifiable inhibition of tyrosinase. Their IC50 values were >1000 µM, the highest concentration tested [1]. In contrast, synthetic derivatives (4-7) lacking the methyl and benzoyl groups of isotachioside showed measurable inhibition (IC50 range: 417-852 µM) [1].

Cosmeceuticals Melanogenesis Tyrosinase

Analytical Distinction: Isotachioside vs. Arbutin via HPLC Retention Time

Isotachioside is analytically distinguishable from the key comparator arbutin via reversed-phase HPLC-DAD. Under identical chromatographic conditions, isotachioside exhibits a longer retention time (Rt) of 5.6 minutes compared to 4.5 minutes for arbutin [1]. This differential elution profile enables unambiguous identification and quantification in complex mixtures, crucial for verifying purity and identity.

Analytical Chemistry Quality Control HPLC

15-Lipoxygenase (15-LO) Inhibition: Reported Activity Profile for Isotachioside

Isotachioside is reported to possess 15-lipoxygenase (15-LO) inhibitory activity , a target implicated in inflammatory processes and the oxidative modification of low-density lipoproteins (LDL) [1]. While specific IC50 data for isotachioside against 15-LO is not provided in the available sources, its activity was noted in a study evaluating compounds from Sarcolobus globosus. In contrast, tachioside, its structural isomer, was also found in the same study but both lacked quantitative 15-LO inhibition data [2].

Inflammation Atherosclerosis Lipoxygenase

Isotachioside (CAS 31427-08-4): Data-Driven Application Scenarios for Research and Industrial Use


Neuroinflammation Research: Validated Hit for Microglial NO Modulation

Given its superior potency (IC50 = 23.9 µM) in reducing NO production in LPS-activated BV-2 microglial cells compared to co-isolated analogs [1], isotachioside is a strong candidate for studies investigating the modulation of neuroinflammatory pathways. Its activity profile supports its use as a validated starting point or tool compound for target identification and pathway analysis in microglial inflammation.

Analytical Method Development and Quality Control: Use as a Reference Standard

The distinct and reproducible HPLC retention time (Rt = 5.6 min) of isotachioside under defined conditions (C18, 280 nm) [2] makes it a suitable reference standard for the development and validation of analytical methods. This is particularly valuable for the quality control of botanical extracts from sources like Betula schmidtii or Berchemia racemosa, where isotachioside is a key constituent, enabling accurate quantification and identity confirmation.

Inflammation and Lipid Oxidation Research: 15-Lipoxygenase Pathway Investigation

Based on reports of 15-LO inhibitory activity [3], isotachioside can be employed in research focused on the lipoxygenase pathway's role in inflammation and atherosclerosis. While further quantitative characterization is needed, its established activity within this target class provides a rationale for its inclusion in screening cascades and mechanistic studies, particularly where modulation of lipid oxidation is a primary endpoint.

Negative Control for Tyrosinase Assays: Ensuring Assay Specificity

The confirmed lack of tyrosinase inhibitory activity (IC50 > 1000 µM) [4] is a valuable, quantifiable characteristic. This makes isotachioside a well-defined negative control in experiments investigating melanogenesis or screening for new tyrosinase inhibitors. Its use ensures that observed effects are specific to the target enzyme rather than a result of non-specific interactions from a structurally related phenolic glycoside.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isotachioside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.